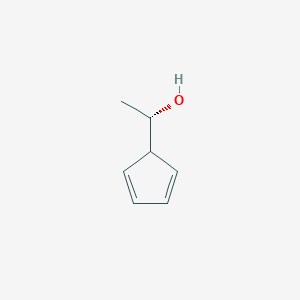
(1S)-1-(Cyclopenta-2,4-dien-1-YL)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(Cyclopenta-2,4-dien-1-YL)ethanol is an organic compound characterized by the presence of a cyclopentadiene ring attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(Cyclopenta-2,4-dien-1-YL)ethanol typically involves the following steps:
Cyclopentadiene Formation: Cyclopentadiene can be synthesized through the thermal cracking of dicyclopentadiene.
Alkylation: The cyclopentadiene is then subjected to alkylation with an appropriate alkyl halide under basic conditions to introduce the ethanol moiety.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(Cyclopenta-2,4-dien-1-YL)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopenta-2,4-dien-1-yl ketone or aldehyde.
Reduction: Formation of cyclopenta-2,4-dien-1-yl ethane.
Substitution: Formation of cyclopenta-2,4-dien-1-yl ethyl halides or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of cyclopentadiene derivatives on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(Cyclopenta-2,4-dien-1-YL)ethanol involves its interaction with specific molecular targets. The cyclopentadiene ring may interact with enzymes or receptors, leading to various biological effects. The ethanol moiety can also participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A simpler compound with similar structural features.
Cyclopentanol: Contains a hydroxyl group attached to a cyclopentane ring.
Cyclopentadienyl derivatives: Compounds with various substituents on the cyclopentadiene ring.
Uniqueness
(1S)-1-(Cyclopenta-2,4-dien-1-YL)ethanol is unique due to the presence of both the cyclopentadiene ring and the chiral ethanol moiety, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10O |
|---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
(1S)-1-cyclopenta-2,4-dien-1-ylethanol |
InChI |
InChI=1S/C7H10O/c1-6(8)7-4-2-3-5-7/h2-8H,1H3/t6-/m0/s1 |
InChI Key |
KGIBJAFJTDOHBV-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1C=CC=C1)O |
Canonical SMILES |
CC(C1C=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


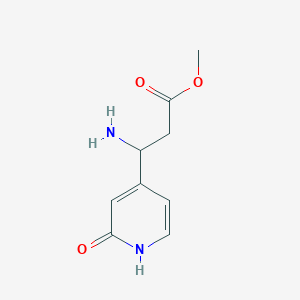
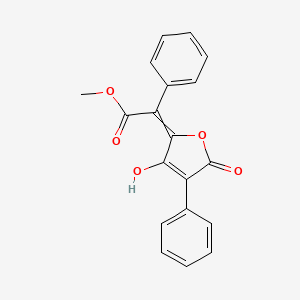
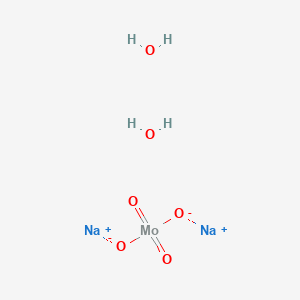
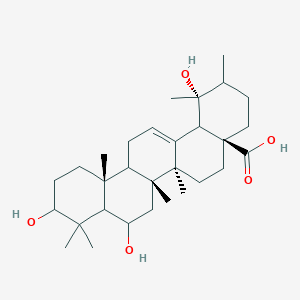
![[(1S,3R,7S,11S)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] benzoate](/img/structure/B15146170.png)
![4-{[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-2-(hydroxymethyl)-6-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenoxy}oxane-3,5-diol](/img/structure/B15146174.png)
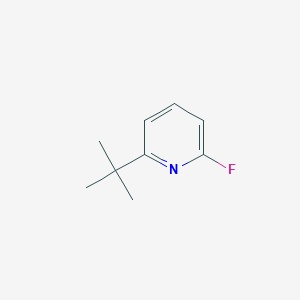
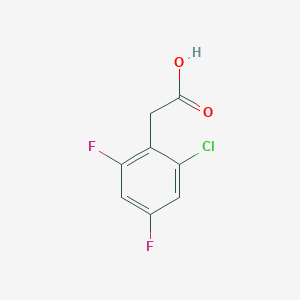
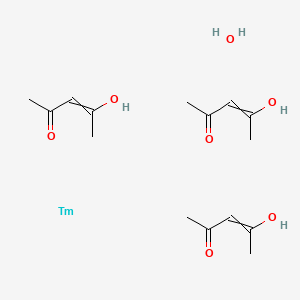
![2-Hydroxy-2-[[4-(1-hydroxyocta-2,4-dienylidene)-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid](/img/structure/B15146202.png)
![4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B15146203.png)
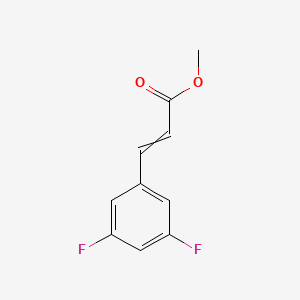
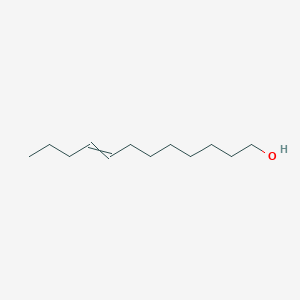
![(6R,14R)-2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone](/img/structure/B15146227.png)
